molecular formula C13H18N2O5 B14183376 L-Seryl-O-benzyl-L-serine CAS No. 921934-30-7

L-Seryl-O-benzyl-L-serine

Cat. No.: B14183376
CAS No.: 921934-30-7
M. Wt: 282.29 g/mol
InChI Key: AXNVWYSJENBCHZ-QWRGUYRKSA-N
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Description

L-Seryl-O-benzyl-L-serine is a derivative of the amino acid L-serine, where the hydroxyl group of the serine side chain is protected by a benzyl group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. Its unique structure makes it valuable in various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Seryl-O-benzyl-L-serine typically involves the protection of the hydroxyl group of L-serine with a benzyl group. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization . This method provides a more convenient and cost-effective route to obtain O-benzyl-L-serine.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and resolution techniques. The process may include catalytic hydrogenation and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: L-Seryl-O-benzyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to remove the benzyl protecting group, yielding L-serine.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) is common.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: L-serine.

    Substitution: Derivatives with different protecting groups or functional groups.

Scientific Research Applications

L-Seryl-O-benzyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Seryl-O-benzyl-L-serine involves its role as a protected form of L-serine. In biological systems, L-serine is a precursor for various biomolecules, including neurotransmitters and phospholipids. The benzyl group protects the hydroxyl group during chemical reactions, allowing for selective modifications. Upon deprotection, L-serine can participate in metabolic pathways, influencing cellular functions and signaling .

Comparison with Similar Compounds

Uniqueness: L-Seryl-O-benzyl-L-serine is unique due to its specific benzyl protection, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

CAS No.

921934-30-7

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11-/m0/s1

InChI Key

AXNVWYSJENBCHZ-QWRGUYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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